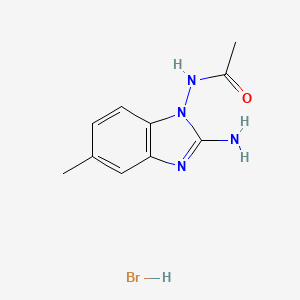
3-methyl-N'-(3-methylbutanoyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is an organic compound with the molecular formula C₁₀H₂₀N₂O₂. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group bonded to a butanoic acid derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide typically involves the reaction of 3-methylbutanoyl chloride with 3-methylbutanehydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-methylbutanoyl chloride and 3-methylbutanehydrazide
Catalyst: Base such as triethylamine
Solvent: Anhydrous solvents like dichloromethane
Temperature: Controlled between 20°C to 40°C
Pressure: Atmospheric pressure
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-(3-methylbutanoyl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
3-methyl-N’-(3-methylbutanoyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Complex formation: With metal ions.
Comparison with Similar Compounds
Similar Compounds
- 3-methylbutanoyl hydrazide
- N,N’-diisovaleryl hydrazine
- 3-methylbutanoic acid hydrazide
Uniqueness
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is unique due to its dual methyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions also sets it apart from similar compounds.
Properties
CAS No. |
1530-52-5 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-methyl-N'-(3-methylbutanoyl)butanehydrazide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)5-9(13)11-12-10(14)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
InChI Key |
XYBXIHSGHRYTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


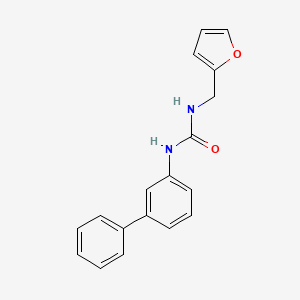
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
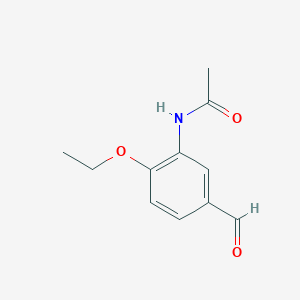
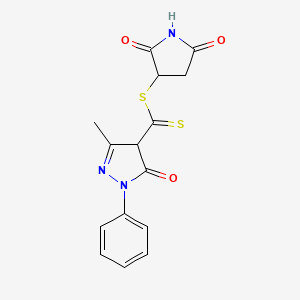
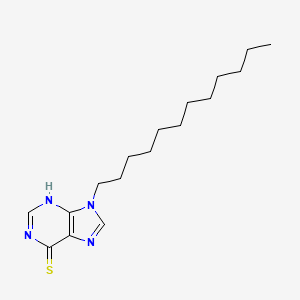
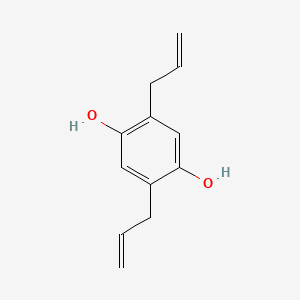
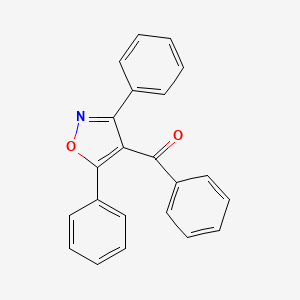
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
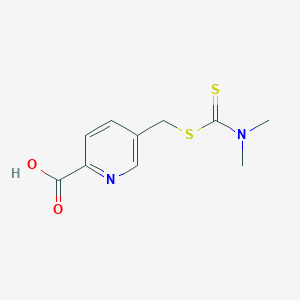
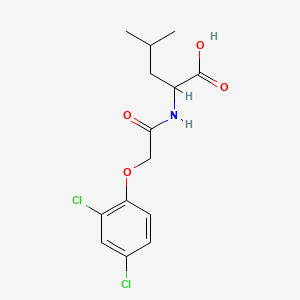
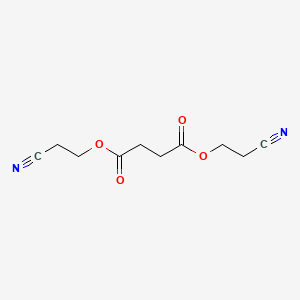
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
